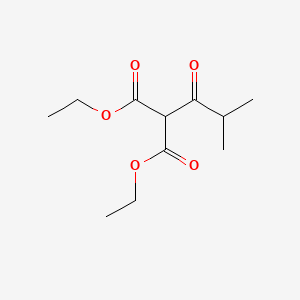
3,5-Dibromo-2-chlorobenzoic acid
Vue d'ensemble
Description
3,5-Dibromo-2-chlorobenzoic acid is a chemical compound with the molecular formula C7H3Br2ClO2 and a molecular weight of 314.36 . It is a solid substance that is typically stored in a dry, room-temperature environment .
Synthesis Analysis
Hydrazides of this compound can be synthesized by two methods . The first method involves hydrazinolysis of acid chlorides of the corresponding acids . The second method involves the interaction of this compound with hydrazines in the presence of carbonyldiimidazole . It has been found that the synthesis of hydrazides by the second method allows obtaining the target compounds with a high yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Br2ClO2/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2H, (H,11,12) . The Canonical SMILES is C1=C (C=C (C (=C1C (=O)O)Cl)Br)Br .Chemical Reactions Analysis
The synthesis of hydrazides of this compound involves chemical reactions such as hydrazinolysis and interaction with hydrazines .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 314.36 . It is typically stored in a dry, room-temperature environment .Applications De Recherche Scientifique
Environmental Biodegradation
One significant application of chlorinated benzoic acids, including compounds similar to 3,5-dibromo-2-chlorobenzoic acid, is in the study of environmental biodegradation. Research has shown that specific bacterial strains can degrade various chlorobenzoic acids. For instance, a Pseudomonas species was found to utilize 3-chlorobenzoic acid as a carbon source, converting it into less harmful compounds such as 3-hydroxybenzoic and 2,5-dihydroxybenzoic acids (Johnston, Briggs, & Alexander, 1972). Similarly, other studies have explored the microbial degradation of chlorobenzoates in soil, emphasizing the role of specialized bacteria in this process (Brunsbach & Reineke, 1993). These findings highlight the potential of using microbial processes for the bioremediation of chlorobenzoate pollutants.
Pharmaceutical Research
In the realm of pharmaceuticals, derivatives of chlorobenzoic acids have been studied for their potential medicinal properties. For example, hydrazides of this compound have been synthesized and considered promising for pharmacological screening for antitubercular activity (Alferova et al., 2017). This research points towards the potential development of new antitubercular drugs using chlorobenzoic acid derivatives.
Chemical Synthesis and Industry
Chlorobenzoic acids also play a role in chemical synthesis and industrial applications. For instance, 2-chlorobenzoic acid, a related compound, is used as an intermediate in the production of diclofenac sodium, a widely used medication. The process of synthesizing 2-chlorobenzoic acid has been studied, with ozone being proposed as a potential oxidant for a low-waste synthesis method (Bushuiev, Halstian, & Kotova, 2020). This suggests that derivatives of this compound could also have similar industrial applications.
Material Science
In material science, chlorobenzoic acids can be involved in the synthesis of advanced materials. A study demonstrated the modification of 2-chlorobenzoic acid to create organic-inorganic molecular-based hybrid materials, indicating potential applications in luminescent materials and other advanced technologies (Yan & Wang, 2007).
Mécanisme D'action
Target of Action
It is often the case that such compounds interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, undergoing processes like oxidative addition and transmetalation .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may play a role in carbon-carbon bond formation . This could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Its potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3,5-Dibromo-2-chlorobenzoic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and its interactions with its targets . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3,5-Dibromo-2-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. This degradation can lead to changes in the compound’s activity and its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cells, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolism. In some cases, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage. These dosage-dependent effects are important for understanding the compound’s potential therapeutic applications and its safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolism of other substances in the body, leading to changes in metabolic flux and metabolite levels. The compound can also affect the activity of other metabolic enzymes, resulting in alterations in the production and utilization of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, the compound may be transported into cells via specific transporters, where it can then interact with intracellular biomolecules. Additionally, binding proteins can help to sequester the compound in specific cellular compartments, modulating its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may be directed to the mitochondria, where it can affect metabolic processes and energy production .
Propriétés
IUPAC Name |
3,5-dibromo-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIYETPARSBPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307322 | |
| Record name | 3,5-dibromo-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27003-05-0 | |
| Record name | 27003-05-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dibromo-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















